

Physical and chemical properties of ethyl 5-fluoro-1H-indole-2-carboxylate

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Compound of Interest

Compound Name: ethyl 5-fluoro-1H-indole-2-carboxylate

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An In-depth Technical Guide to Ethyl 5-fluoro-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-fluoro-1H-indole-2-carboxylate is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique structural and electronic properties, conferred by the fluorine substituent on the indole scaffold, make it a valuable building block for the synthesis of a diverse range of pharmacologically active molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of **ethyl 5-fluoro-1H-indole-2-carboxylate**, detailed experimental protocols for its synthesis and characterization, and an exploration of its reactivity and applications in pharmaceutical research.

Introduction

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.^[1] Fluorination is a common strategy in drug design to enhance metabolic stability, improve lipophilicity, and modulate binding affinity to biological targets. The incorporation of a fluorine atom at the 5-position of the indole ring in

ethyl 5-fluoro-1H-indole-2-carboxylate results in a versatile intermediate for the development of novel therapeutics, particularly in the fields of oncology and neurology.[2] This document serves as a detailed technical resource for researchers working with this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **ethyl 5-fluoro-1H-indole-2-carboxylate** is presented below.

Tabulated Physical Properties

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₁₀ FNO ₂	[3]
Molecular Weight	207.20 g/mol	[3]
CAS Number	348-36-7	[3]
Appearance	White to pale yellow crystals or powder	Thermo Scientific Chemicals
Melting Point	146-150 °C	[3]
Boiling Point	345.9 ± 22.0 °C (Predicted)	ChemicalBook
Density	1.3 ± 0.1 g/cm ³	Biosynce
pKa	14.17 ± 0.30 (Predicted)	Biosynce
UV λ _{max}	281 nm (in EtOH)	ChemicalBook

Solubility

Ethyl 5-fluoro-1H-indole-2-carboxylate is soluble in organic solvents such as ethanol, dichloromethane, and dimethyl sulfoxide (DMSO). [Biosynce] Its solubility in aqueous solutions is limited but can be influenced by pH.

Spectral Data

The structural characterization of **ethyl 5-fluoro-1H-indole-2-carboxylate** is supported by various spectroscopic techniques.

Tabulated Spectral Data

Technique	Data	Source(s)
¹ H NMR	δ (ppm): 1.34 (t, 3H), 4.32 (q, 2H), 7.18 (s, 1H), 7.25 (s, 1H), 7.35 (s, 1H), 7.60 (s, 1H), 8.98 (s, 1H, NH) (in DMSO-d ₆)	[4]
¹³ C NMR	δ (ppm): 14.47, 61.12, 108.76 (d, J=9.9 Hz), 111.94 (d, J=25.8 Hz), 120.84, 122.66, 125.40, 134.13, 158.42 (d, J=234.5 Hz), 161.26 (in DMSO-d ₆)	[4]
IR (KBr)	ν (cm ⁻¹): 3310 (N-H stretch), 1680 (C=O stretch), 1235 (C-O stretch)	[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of **ethyl 5-fluoro-1H-indole-2-carboxylate**.

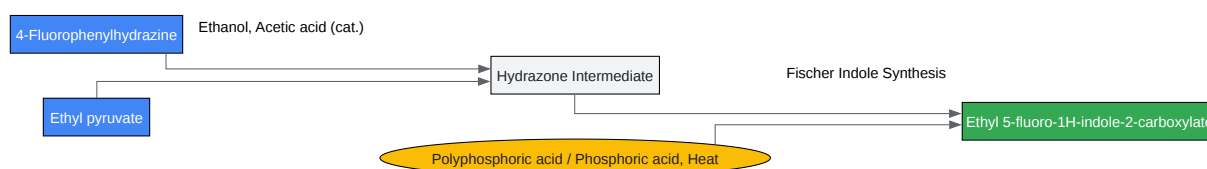
Synthesis via Fischer Indole Synthesis

The synthesis of **ethyl 5-fluoro-1H-indole-2-carboxylate** can be achieved through the Fischer indole synthesis, which involves the reaction of a substituted phenylhydrazine with a ketone or aldehyde, followed by cyclization.[5][6] A representative protocol is described below.

Experimental Protocol:

- **Formation of the Hydrazone:** 4-Fluorophenylhydrazine is reacted with ethyl pyruvate in a suitable solvent, such as ethanol, often with a catalytic amount of acid (e.g., acetic acid). The mixture is typically stirred at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

- Cyclization: The resulting hydrazone is then cyclized to the indole. A common method involves heating the hydrazone in a mixture of polyphosphoric acid and phosphoric acid at a temperature of 75-85 °C for approximately one hour.[7]
- Work-up and Purification: The reaction mixture is cooled and poured into an ice-water mixture, leading to the precipitation of the crude product. The solid is collected by filtration, washed with water, and dried.[7] Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield **ethyl 5-fluoro-1H-indole-2-carboxylate** as a solid.



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Figure 1: Synthetic workflow for **ethyl 5-fluoro-1H-indole-2-carboxylate**.

Determination of Melting Point

The melting point of a crystalline solid is a key indicator of its purity.

Experimental Protocol:

- A small amount of the crystalline **ethyl 5-fluoro-1H-indole-2-carboxylate** is packed into a capillary tube to a height of about 3 mm.[8]
- The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp).[8]
- The sample is heated rapidly to determine an approximate melting range.

- A second sample is then heated slowly, with the temperature increasing at a rate of no more than 2 °C per minute, to accurately determine the melting point range from the onset of melting to complete liquefaction.

Determination of Solubility

A qualitative assessment of solubility can be performed as follows.

Experimental Protocol:

- Place approximately 10 mg of **ethyl 5-fluoro-1H-indole-2-carboxylate** into a series of test tubes.
- To each test tube, add 1 mL of a different solvent (e.g., water, ethanol, dichloromethane, hexane) in small portions, shaking vigorously after each addition.[\[9\]](#)[\[10\]](#)
- Observe whether the solid dissolves to form a homogeneous solution. Note any color changes or evolution of gas or heat.[\[9\]](#)
- For aqueous insolubility, the tests can be repeated with 5% NaOH and 5% HCl to assess solubility in acidic and basic conditions.[\[9\]](#)

Chemical Reactivity

The chemical reactivity of **ethyl 5-fluoro-1H-indole-2-carboxylate** is primarily centered around the indole nitrogen, the ester functionality, and the aromatic ring.

N-Alkylation

The indole nitrogen can be alkylated under basic conditions.

Experimental Protocol:

- Dissolve **ethyl 5-fluoro-1H-indole-2-carboxylate** in a suitable solvent such as acetone or DMF.
- Add a base, such as potassium hydroxide or sodium hydride, and stir the mixture at room temperature for a short period to deprotonate the indole nitrogen.[\[11\]](#)

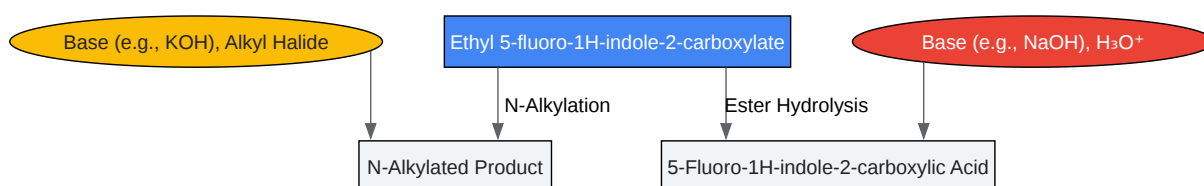
- Add the desired alkylating agent (e.g., an alkyl halide) and continue stirring until the reaction is complete (monitored by TLC).^[11]
- The reaction is then worked up by adding water and extracting the product with an organic solvent. The product can be purified by column chromatography.

Hydrolysis of the Ester

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid.

Experimental Protocol:

- Dissolve **ethyl 5-fluoro-1H-indole-2-carboxylate** in a mixture of ethanol and water.
- Add a base, such as sodium hydroxide or potassium hydroxide, and heat the mixture to reflux.^[11]
- After the reaction is complete (monitored by TLC), cool the mixture and acidify it with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
- The solid 5-fluoro-1H-indole-2-carboxylic acid is collected by filtration, washed with water, and dried.



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Figure 2: General reactivity of **ethyl 5-fluoro-1H-indole-2-carboxylate**.

Applications in Drug Discovery

Ethyl 5-fluoro-1H-indole-2-carboxylate is a key intermediate in the synthesis of a variety of biologically active compounds. While the compound itself is not typically the final active pharmaceutical ingredient (API), its structural features are incorporated into molecules with therapeutic potential.

It serves as a reactant for the preparation of:

- Antitumor agents[3]
- Antihyperlipidemic agents[3]
- Factor Xa inhibitors[3]
- Potential antiarrhythmic agents[3]
- Inhibitors of cytosolic phospholipase A2[3]

The 5-fluoroindole moiety is known to contribute favorably to the pharmacological profile of drug candidates, including potential antiviral and anticancer activities.[12][13]

Safety and Handling

Ethyl 5-fluoro-1H-indole-2-carboxylate should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

Ethyl 5-fluoro-1H-indole-2-carboxylate is a valuable and versatile building block in organic synthesis and medicinal chemistry. This guide has provided a comprehensive overview of its physical and chemical properties, along with detailed experimental protocols for its synthesis, characterization, and key reactions. The information presented herein is intended to support researchers and scientists in the effective utilization of this compound in their drug discovery and development endeavors.

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